molecular formula C14H20O B13182786 1,1,3,3,6-Pentamethylindan-4-ol CAS No. 53718-28-8

1,1,3,3,6-Pentamethylindan-4-ol

Cat. No.: B13182786
CAS No.: 53718-28-8
M. Wt: 204.31 g/mol
InChI Key: KNNNLBDLVODXDQ-UHFFFAOYSA-N
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Description

1,1,3,3,6-Pentamethylindan-4-ol is an organic compound with the molecular formula C14H22O It is a derivative of indan, characterized by the presence of five methyl groups and a hydroxyl group attached to the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,6-Pentamethylindan-4-ol typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,6-Pentamethylindan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,1,3,3,6-Pentamethylindan-4-one.

    Reduction: Formation of 1,1,3,3,6-Pentamethylindane.

    Substitution: Formation of various substituted indan derivatives depending on the substituent introduced.

Scientific Research Applications

1,1,3,3,6-Pentamethylindan-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1,1,3,3,6-Pentamethylindan-4-ol depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various physiological effects. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,3-Pentamethylindane: Similar structure but lacks the hydroxyl group.

    1,1,3,3,5-Pentamethyl-4,6-dinitroindane: Contains nitro groups instead of a hydroxyl group.

    2,3,3,5,6-Pentamethylindane: Different methylation pattern on the indan ring.

Uniqueness

1,1,3,3,6-Pentamethylindan-4-ol is unique due to the specific positioning of its methyl groups and the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

53718-28-8

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1,1,3,3,6-pentamethyl-2H-inden-4-ol

InChI

InChI=1S/C14H20O/c1-9-6-10-12(11(15)7-9)14(4,5)8-13(10,2)3/h6-7,15H,8H2,1-5H3

InChI Key

KNNNLBDLVODXDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(CC2(C)C)(C)C

Origin of Product

United States

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